molecular formula C27H25N3O3S B2707772 [5-(2-Methoxyphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-77-6

[5-(2-Methoxyphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Numéro de catalogue: B2707772
Numéro CAS: 892414-77-6
Poids moléculaire: 471.58
Clé InChI: UTFKZRXFZFOWTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a tricyclic heterocyclic system featuring a 2-oxa-4,6,13-triaza core fused with a bicyclic framework. Key structural elements include:

  • 4-Methylbenzylsulfanyl group: May influence redox properties or enzyme binding via sulfur-mediated interactions.
  • Methanol group (-CH₂OH): Provides hydrogen-bonding capacity, impacting solubility and crystallinity.

Propriétés

IUPAC Name

[5-(2-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-16-8-10-18(11-9-16)15-34-27-22-12-21-19(14-31)13-28-17(2)24(21)33-26(22)29-25(30-27)20-6-4-5-7-23(20)32-3/h4-11,13,31H,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFKZRXFZFOWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Chemical Structure and Properties

The compound's structure features a triazatricyclo framework, methoxy and methyl phenyl groups, and a sulfanyl group, which may contribute to its biological properties. The IUPAC name and molecular formula are crucial for identifying its chemical characteristics.

Key Structural Features:

  • Triazatricyclo Framework : Imparts unique electronic properties.
  • Methoxy and Methyl Groups : May enhance lipophilicity and biological interactions.
  • Sulfanyl Group : Known to influence reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds with triazole structures exhibit significant antimicrobial activity. For example, derivatives of triazoles have been documented to possess antibacterial, antifungal, and antiviral properties. The presence of the methoxy and methyl groups in this compound could enhance its interaction with microbial targets.

Anticancer Activity

Triazole derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes critical for cellular processes.
  • Interaction with DNA/RNA : The triazole moiety can intercalate into nucleic acids, disrupting replication and transcription processes.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly affected potency.
  • Anticancer Efficacy : In vitro studies showed that triazole-containing compounds could reduce cell viability in various cancer cell lines, suggesting potential therapeutic applications.

Data Tables

Activity TypeCompound StructureObserved EffectReference
AntibacterialTriazole derivativeInhibition of bacterial growth
AnticancerTriazole with methoxy groupsInduction of apoptosis
AntifungalTriazole derivativesFungal growth inhibition

Computational Studies

Computational chemistry methods such as Density Functional Theory (DFT) have been employed to predict the electronic properties and potential interactions of this compound. Molecular docking studies suggest that it may bind effectively to target proteins involved in disease pathways.

ADME Properties

In silico analysis has indicated favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for the compound:

  • Lipophilicity : Enhanced by methoxy groups.
  • Solubility : Favorable for oral bioavailability.
  • Metabolic Stability : Potentially resistant to rapid metabolism due to structural complexity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Key Substituents Core Structure Bioactivity (If Known) Reference
[5-(2-Methoxyphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[...]-methanol (Target) 2-Methoxyphenyl, 4-methylbenzylsulfanyl Oxa-triazatricyclohexaene N/A (Theoretical)
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 4-Methoxyphenyl, hexaazatricyclic core Hexaazatricyclododeca-pentaene Anticancer (Tetrazolopyrimidine)
Methyl 12-hydroxy-10-[1-(4-methoxyphenyl)-2-oxo-3-phenoxyazetidin-4-yl]-11-oxa-3-azahexacyclo[...]-carboxylate 4-Methoxyphenyl, azetidine, oxa-aza core Hexacyclohenicosa-pentaene Antibacterial (β-lactam mimic)
5-(Substituted-phenyl)-1,3,4-oxadiazol-2-thiols Phenyl, oxadiazole-sulfanyl Oxadiazole-thiol Antimicrobial, enzyme inhibition

Key Observations :

  • Methoxyphenyl groups are prevalent in tricyclic systems, enhancing lipophilicity and target affinity .
  • Sulfanyl groups (e.g., in oxadiazole-thiols) correlate with redox activity and enzyme inhibition, suggesting similar roles in the target compound .
  • Hydrogen-bonding motifs (e.g., -CH₂OH) improve crystallinity and solubility compared to non-polar analogues .

Comparison with :

  • Oxadiazole-thiols use K₂CO₃-mediated nucleophilic substitution; the target compound may follow a similar pathway for sulfanyl group attachment .
Physicochemical and Spectral Properties
Property Target Compound (Predicted) 12-(4-Methoxyphenyl)-hexaazatricyclo Oxadiazole-thiols
Solubility Moderate (due to -CH₂OH) Low (non-polar core) Low (sulfanyl group)
IR Spectroscopy O-H stretch (~3400 cm⁻¹), C-O-C (~1250 cm⁻¹) N-H stretches (~3300 cm⁻¹) S-H stretch (~2550 cm⁻¹)
Crystallinity High (hydrogen-bonding network) Moderate (π-π stacking) Variable (depends on substituents)

Crystallographic Analysis :

  • The hexaazatricyclo compound in exhibits a mean C-C bond length of 1.39 Å and R factor = 0.041, suggesting precise structural resolution. The target compound’s methanol group may introduce tighter packing via O-H∙∙∙N/O bonds .
Pharmacological Potential
  • Neurological activity : Structural resemblance to tricyclic antidepressants (e.g., imipramine) and serotonin reuptake inhibitors (e.g., fluoxetine in ) suggests possible CNS applications.
  • Antimicrobial activity : Sulfanyl and oxadiazole motifs in correlate with enzyme inhibition; the target compound may target similar pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for [5-(2-Methoxyphenyl)-...]methanol, and how can reaction yields be optimized?

  • Methodological Answer : The compound's synthesis typically involves multi-step reactions, starting with condensation of thiophene derivatives and phenolic precursors. Key steps include sulfanyl group introduction via nucleophilic substitution and cyclization under controlled temperatures (70–90°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for thiolate intermediates) and catalysts like Pd(OAc)₂ for cross-coupling reactions. Purity is enhanced using column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Employ X-ray crystallography (single-crystal analysis at 293 K) to resolve bond angles and torsional strain in the tricyclic core. Complementary techniques include:

  • NMR : ¹H/¹³C NMR to confirm methoxyphenyl and methylsulfanyl substituents (e.g., δ 3.8 ppm for methoxy protons).
  • HRMS : Exact mass verification (e.g., calculated [M+H]⁺ = 549.18, observed 549.17) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer : Screen for antimicrobial activity using microdilution assays (MIC against S. aureus and E. coli) or anticancer properties via MTT assays (IC₅₀ in HeLa cells). Dose-response curves (0.1–100 µM) and controls (e.g., doxorubicin) are critical for validating selectivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel chemical environments?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for sulfanyl group substitution or methanol oxidation. Pair with molecular dynamics simulations (NAMD/VMD) to assess solvent effects (e.g., DMSO vs. water). Experimental validation via kinetic studies (rate constants at varying pH) ensures computational accuracy .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for its reaction mechanisms?

  • Methodological Answer : Apply Bayesian inference to reconcile discrepancies. For example, if DFT predicts a lower activation energy than observed experimentally, re-parameterize the model using hybrid meta-GGA functionals (e.g., M06-2X) or incorporate entropy corrections from calorimetry data (ΔS‡ measurements) .

Q. How can AI-driven platforms enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Train neural networks (e.g., Graph Neural Networks) on structural analogs (e.g., oxazole- and thiophene-based compounds) to predict bioactivity. Use COMSOL Multiphysics for reaction optimization, integrating real-time HPLC data to adjust parameters like temperature or reagent flow rates autonomously .

Q. What advanced characterization techniques elucidate its behavior in heterogeneous catalysis or material science applications?

  • Methodological Answer :

  • In Situ Raman Spectroscopy : Monitor surface interactions during catalytic cycles (e.g., methanol oxidation on Au nanoparticles).
  • XPS : Analyze sulfur oxidation states in the methylsulfanyl group post-catalysis.
  • BET Analysis : Measure surface area (m²/g) for porous material synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.